molecular formula C16H21ClN2OS B4559052 3-chloro-N-[3-(diethylamino)propyl]-1-benzothiophene-2-carboxamide

3-chloro-N-[3-(diethylamino)propyl]-1-benzothiophene-2-carboxamide

Cat. No.: B4559052
M. Wt: 324.9 g/mol
InChI Key: LZYQTYPAVBAOKK-UHFFFAOYSA-N
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Description

3-chloro-N-[3-(diethylamino)propyl]-1-benzothiophene-2-carboxamide is a useful research compound. Its molecular formula is C16H21ClN2OS and its molecular weight is 324.9 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 324.1063122 g/mol and the complexity rating of the compound is 338. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structural Characterization

  • Heterocyclic Synthesis with Thiophene-2-Carboxamide : This study focuses on the preparation of 3-Amino-4-cyano-N-phenylaminothiophene-2-carboxamide through the reaction of specific precursors. The process explores the synthesis of new antibiotic and antibacterial drugs, highlighting the compound's role in developing potential therapeutic agents (Ahmed, 2007).
  • Structural Studies : An investigation into the structure of 3-chloro-N-(8′-quinolyl)benzo[b]thiophene-2-carboxamide provided insight into its crystallography, confirming its proposed structure through single crystal X-ray determination and characterizing it with NMR and mass spectroscopy. This study reveals the compound's potential in forming stable structures useful for further chemical applications (Abbasi et al., 2011).

Potential Therapeutic Applications

  • Antimicrobial Activity : Synthesis of new 2-(3-chloro-1-benzothiophen-2-yl)-3-(substituted-phenyl)-4-(3H)-quinazolinones derivatives demonstrated antibacterial and antifungal activities. This research suggests the compound's utility in developing new antimicrobial agents (Naganagowda & Petsom, 2011).
  • Antitubercular and Antibacterial Activities : A study on the synthesis of quinazolinone analogs substituted with benzothiophene revealed significant antitubercular and antibacterial properties, indicating the compound's role in addressing infectious diseases (Rao & Subramaniam, 2015).

Unique Chemical Properties and Reactions

  • Alkylating Benzamides with Melanoma Cytotoxicity : Although primarily focusing on benzamides, this research mentions derivatives with diethylaminoethyl components showing selectivity towards melanotic melanoma. It illustrates the potential for targeted drug delivery systems in cancer treatment, suggesting avenues for the compound's inclusion in more advanced therapeutic strategies (Wolf et al., 2004).

Properties

IUPAC Name

3-chloro-N-[3-(diethylamino)propyl]-1-benzothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21ClN2OS/c1-3-19(4-2)11-7-10-18-16(20)15-14(17)12-8-5-6-9-13(12)21-15/h5-6,8-9H,3-4,7,10-11H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZYQTYPAVBAOKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCCNC(=O)C1=C(C2=CC=CC=C2S1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.